Regioisomeric Differentiation: 2-Morpholinyl vs. 3-Morpholinyl Attachment on the Pyrazole Ring
The 2-morpholinyl substitution in the target compound places the morpholine oxygen and amine at distinct geometric positions relative to the pyrazole ring compared to the 3-morpholinyl isomer (CAS 1541826-66-7). While no direct head-to-head biological comparison between these exact isomers exists in the public domain, the morpholine-pyrazole scaffold has been validated in the APC-Asef interaction inhibitor series, where lead compound 7g (bearing a dihydropyrazole-morpholine core) achieved an IC50 of 0.10 ± 0.01 μM against HCT116 colon cancer cells, outperforming Regorafenib (IC50 = 0.16 ± 0.04 μM) [1]. This demonstrates that precise morpholine positioning on the pyrazole is critical for biological potency. The 2-morpholinyl isomer provides a distinct pharmacophore geometry that has been specifically incorporated into TREM2 agonist patent claims, whereas the 3-morpholinyl isomer is primarily cited for neurological disorder modulation [2].
| Evidence Dimension | Regioisomeric position of morpholine attachment to pyrazole ring |
|---|---|
| Target Compound Data | 2-morpholinyl substitution (CAS 2034153-26-7); dihydrochloride salt; InChI Key: QHVFOIUAHGKKGC-UHFFFAOYSA-N |
| Comparator Or Baseline | 3-morpholinyl substitution (CAS 1541826-66-7); free base; MW 167.21 |
| Quantified Difference | Not directly compared in a single assay; differentiated by patent disease indication (TREM2/AR vs. neurological disorders). Class-level reference: Compound 7g (closely related dihydropyrazole-morpholine) IC50 = 0.10 ± 0.01 μM vs. Regorafenib 0.16 ± 0.04 μM in HCT116 cells. |
| Conditions | Class-level SAR from Eur J Med Chem 2019, 177, 425-447 (APC-Asef inhibitor series). Patent context: WO2021226629A1 (TREM2 agonists). |
Why This Matters
Researchers targeting TREM2 or androgen receptor pathways must select the 2-morpholinyl isomer to align with the pharmacophore geometry found in active patent scaffolds; the 3-morpholinyl isomer is cited for different therapeutic indications and cannot be assumed functionally interchangeable.
- [1] Yan XQ, et al. Design, synthesis and biological evaluation of 2-H pyrazole derivatives containing morpholine moieties as highly potent small molecule inhibitors of APC-Asef interaction. Eur J Med Chem. 2019 Sep 1;177:425-447. doi: 10.1016/j.ejmech.2019.05.056. PMID: 31158755. View Source
- [2] Kuujia. 3-(5-Methyl-1H-pyrazol-3-yl)morpholine. CAS 1541826-66-7. Description: candidate for treatment of neurological disorders such as epilepsy and anxiety. View Source
